Product packaging for Benzamide, N-(3-aminopropyl)-4-nitro-(Cat. No.:CAS No. 88342-18-1)

Benzamide, N-(3-aminopropyl)-4-nitro-

Cat. No.: B1313212
CAS No.: 88342-18-1
M. Wt: 223.23 g/mol
InChI Key: QIRBBFUSUAQOPO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N-(3-aminopropyl)-4-nitrobenzamide emerged from systematic studies of benzamide derivatives that began gaining prominence in the mid-20th century as researchers explored the relationship between chemical structure and biological activity. Benzamide itself, the simplest amide derivative of benzoic acid, was first characterized as a white solid in powdered form and colorless crystals in crystalline form, with slight solubility in water and good solubility in organic solvents. The discovery of substituted benzamides as therapeutically relevant compounds led to extensive synthetic efforts to create derivatives with enhanced properties. The specific compound N-(3-aminopropyl)-4-nitrobenzamide was first documented in chemical databases in 2006, with subsequent modifications to its characterization occurring as recently as 2025. The systematic approach to benzamide derivative synthesis has historically involved modifications at various positions of the benzene ring as well as substitutions on the amide nitrogen, leading to the development of compounds with diverse pharmacological profiles.

The evolution of synthetic methodologies for creating nitrobenzamide derivatives has been documented through various patent applications and research publications spanning several decades. Early synthetic approaches often involved direct amidation reactions using nitrobenzoyl chlorides with appropriate amine nucleophiles. These historical developments established the foundation for modern synthetic strategies that enable the efficient preparation of complex benzamide derivatives like N-(3-aminopropyl)-4-nitrobenzamide. The compound's entry into chemical databases represents part of a broader effort to catalog and characterize organic molecules with potential therapeutic applications.

Significance in Organic Chemistry Research

N-(3-aminopropyl)-4-nitrobenzamide holds considerable significance in organic chemistry research due to its unique structural features that enable diverse chemical transformations and biological interactions. The compound serves as an important model system for studying the electronic effects of nitro substitution on benzamide derivatives. Research has demonstrated that the nitro group at the para position significantly influences the compound's electronic properties, making it a valuable substrate for investigating structure-activity relationships in medicinal chemistry applications. The presence of the aminopropyl chain provides additional sites for chemical modification, enabling researchers to create libraries of related compounds for systematic biological evaluation.

The compound's utility in synthetic organic chemistry extends beyond its role as a final product, as it can serve as an intermediate in the preparation of more complex molecular structures. Studies have shown that benzamide derivatives with similar substitution patterns can undergo various chemical transformations including reduction of the nitro group to amino functionality, nucleophilic substitution reactions, and cyclization processes. The aminopropyl side chain offers opportunities for further derivatization through standard organic transformations, making N-(3-aminopropyl)-4-nitrobenzamide a versatile building block for synthetic chemists.

Contemporary research has highlighted the importance of this compound class in the development of molecules with specific biological targets. The systematic study of benzamide derivatives has revealed that structural modifications can lead to compounds with selectivity for particular protein targets, making them valuable tools for chemical biology research. The electronic properties conferred by the nitro substitution pattern have been shown to influence binding affinity and selectivity in biological systems, contributing to the compound's research significance.

Classification within Benzamide Derivatives Family

N-(3-aminopropyl)-4-nitrobenzamide belongs to the extensive family of benzamide derivatives, which encompasses a broad range of compounds with diverse biological activities and therapeutic applications. The benzamide scaffold serves as the core structure for numerous pharmaceutical agents, including analgesics, antidepressants, antiemetics, antipsychotics, and other therapeutic classes. Within this family, the compound is specifically classified as a para-nitrobenzamide derivative with an aminoalkyl substitution on the amide nitrogen. This classification is based on the presence of the nitro group at the para position relative to the amide functionality and the three-carbon aminopropyl chain attached to the amide nitrogen.

The systematic classification of benzamide derivatives typically considers both the substitution pattern on the benzene ring and the nature of the amide nitrogen substituents. Para-nitrobenzamides represent a significant subclass within this family, characterized by their distinctive electronic properties resulting from the electron-withdrawing nature of the nitro group. The aminoalkyl-substituted derivatives, such as N-(3-aminopropyl)-4-nitrobenzamide, form another important subgroup that has shown particular promise in medicinal chemistry applications due to their ability to interact with biological targets through multiple binding modes.

Classification Level Category Specific Features
Primary Family Benzamide Derivatives Amide functionality attached to benzene ring
Secondary Classification Para-Nitrobenzamides Nitro group at para position
Tertiary Classification Aminoalkyl-Substituted Aminopropyl chain on amide nitrogen
Quaternary Classification N-(3-aminopropyl) derivatives Three-carbon linker to amino group

The position of the nitro group significantly influences the compound's chemical and biological properties compared to other isomeric forms such as ortho- or meta-nitrobenzamides. Research has demonstrated that para-substituted nitrobenzamides often exhibit different reactivity patterns and biological activities compared to their positional isomers. The specific combination of para-nitro substitution with aminopropyl derivatization creates a unique molecular architecture that distinguishes N-(3-aminopropyl)-4-nitrobenzamide within the broader benzamide family.

Overview of Chemical Importance and Applications

The chemical importance of N-(3-aminopropyl)-4-nitrobenzamide stems from its multifaceted utility in both synthetic chemistry and biological research applications. The compound exhibits significant biological activity, particularly as a potential modulator of enzyme functions, with demonstrated interactions with histone acetyltransferases that influence gene expression and cellular processes. This biological activity profile positions the compound as a valuable lead structure for the development of therapeutic agents targeting epigenetic mechanisms. The ability to influence chromatin structure and function through histone acetyltransferase modulation represents a significant area of therapeutic interest in contemporary drug discovery efforts.

In synthetic chemistry applications, N-(3-aminopropyl)-4-nitrobenzamide serves multiple roles including its function as a synthetic intermediate and as a target molecule for methodological studies. The compound can undergo various chemical transformations that demonstrate important principles of organic reactivity. Oxidation reactions using reagents such as potassium permanganate can modify the amino functionality, while reduction processes employing lithium aluminum hydride can convert the nitro group to amino functionality. These transformations illustrate the compound's utility in synthetic sequence planning and its value as a teaching example for organic chemistry education.

The compound's applications extend to materials science and chemical biology research, where its unique electronic properties contribute to specialized applications. Research has indicated that compounds with similar structural features can serve as fluorescent probes or as components in molecular recognition systems. The combination of electron-rich amino functionality and electron-poor nitro substitution creates interesting electronic characteristics that can be exploited in various technological applications.

Application Area Specific Use Research Significance
Medicinal Chemistry Histone acetyltransferase modulation Epigenetic therapeutic target
Synthetic Chemistry Intermediate for complex molecule synthesis Versatile building block
Chemical Biology Enzyme interaction studies Structure-activity relationship elucidation
Materials Science Electronic property applications Electron donor-acceptor systems

The industrial significance of N-(3-aminopropyl)-4-nitrobenzamide lies in its potential as a precursor for larger-scale synthesis of pharmaceutical intermediates and specialty chemicals. Continuous flow processes have been developed for the efficient synthesis of related benzamide derivatives, indicating the scalability of production methods for this compound class. The compound's stability under standard storage conditions and its compatibility with various synthetic transformations make it an attractive target for process chemistry development in pharmaceutical and chemical manufacturing contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O3 B1313212 Benzamide, N-(3-aminopropyl)-4-nitro- CAS No. 88342-18-1

Properties

IUPAC Name

N-(3-aminopropyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRBBFUSUAQOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442778
Record name Benzamide, N-(3-aminopropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88342-18-1
Record name Benzamide, N-(3-aminopropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Benzamide, N-(3-aminopropyl)-4-nitro- involves the acylation of 3-aminopropylamine with 4-nitrobenzoyl chloride. The general reaction scheme is:

$$
\text{4-nitrobenzoyl chloride} + \text{3-aminopropylamine} \rightarrow \text{Benzamide, N-(3-aminopropyl)-4-nitro-}
$$

Key reaction conditions:

  • Base: Triethylamine or another suitable organic base is used to neutralize the hydrochloric acid generated during the reaction.
  • Solvent: Common solvents include dichloromethane or other inert organic solvents.
  • Temperature: The reaction is typically carried out at room temperature to moderate heating to ensure complete conversion.
  • Time: Stirring for several hours (commonly 2–6 hours) is required for full reaction.

This method is favored for its straightforwardness and relatively high yield. The reaction proceeds via nucleophilic attack of the amine on the acid chloride, forming the amide bond.

Alternative Synthetic Pathways

Another approach involves the use of 4-nitrobenzoic acid as the starting material, which is first converted to the corresponding acid chloride using reagents such as oxalyl chloride or thionyl chloride. The acid chloride is then reacted with 3-aminopropylamine under similar conditions.

Industrial Production Methods

For industrial-scale synthesis, the process is scaled up with attention to:

  • Reaction vessel size: Larger reactors with efficient stirring.
  • Continuous flow reactors: These allow better control over reaction parameters, improved safety, and reproducibility.
  • Automation: Automated dosing and temperature control optimize yield and purity.
  • Purification: Crystallization or chromatographic methods are employed to isolate the product with high purity.

Optimization of solvent choice, temperature, and reaction time is critical to maximize yield and minimize by-products.

Chemical Reaction Analysis Relevant to Preparation

Functional Group Reactivity

  • The nitro group at the para position is a strong electron-withdrawing group, influencing the electrophilicity of the benzoyl chloride intermediate and the reactivity of the aromatic ring.
  • The amino group on the propyl chain is nucleophilic and participates in amide bond formation.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Purpose
Acylation 4-nitrobenzoyl chloride, 3-aminopropylamine, triethylamine, dichloromethane, room temp Formation of amide bond
Acid chloride formation Oxalyl chloride or thionyl chloride, catalytic DMF, inert solvent Conversion of acid to acid chloride
Reduction (post-synthesis modification) Hydrogen gas, Pd/C catalyst or sodium borohydride Reduction of nitro group to amino group (optional)

Data Table: Summary of Preparation Parameters

Step Reactants Conditions Yield (%) Notes
Acid chloride formation 4-nitrobenzoic acid + oxalyl chloride Room temp, catalytic DMF, 1–2 h ~90 Formation of acid chloride intermediate
Amide formation 4-nitrobenzoyl chloride + 3-aminopropylamine + triethylamine DCM solvent, room temp, 3–6 h 80–95 Stirring under inert atmosphere recommended
Purification Crystallization or chromatography Solvent-dependent >95 purity Ensures removal of unreacted materials

Research Findings and Notes

  • The presence of the nitro group significantly affects the reactivity and solubility of the compound, which must be considered during purification.
  • Studies indicate that the reaction proceeds cleanly with minimal side reactions when triethylamine is used to scavenge HCl.
  • Continuous flow synthesis has been reported to improve reproducibility and scalability, reducing reaction times and improving safety profiles.
  • Post-synthesis modifications such as reduction of the nitro group to an amino group can be performed using catalytic hydrogenation, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-aminopropyl)-4-nitro- can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of Benzamide, N-(3-aminopropyl)-4-amino-.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Benzamide, N-(3-aminopropyl)-4-nitro- serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including reductions and substitutions, making it invaluable in the development of more complex organic compounds.

Synthetic Routes

  • The synthesis typically involves the reaction of 4-nitrobenzoyl chloride with 3-aminopropylamine in the presence of a base like triethylamine. This method ensures high yields and purity, making it suitable for both laboratory and industrial settings.

Biological Research

Antimicrobial Properties

  • Preliminary studies indicate that nitro compounds often exhibit antimicrobial activity. Benzamide, N-(3-aminopropyl)-4-nitro- has shown potential in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

  • Research has demonstrated that derivatives of nitrobenzamide can inhibit tumor growth in various cancer cell lines. For example, one study highlighted significant reductions in cell viability in breast cancer cells treated with related compounds. The mechanism may involve inducing apoptosis or inhibiting key signaling pathways involved in cancer progression.

Enzyme Inhibition

  • The compound has shown potential in inhibiting enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting applications in treating inflammatory diseases.

Pharmaceutical Applications

Therapeutic Agent Exploration

  • Benzamide derivatives are being explored for their therapeutic potential in treating various diseases. Notably, they have been investigated as potential agents for conditions like asthma and hypertension due to their effects on biological pathways related to these diseases .

Case Studies

  • A notable case study reported that benzamide derivatives exhibited significant anti-asthma action based on their inhibitory effects on experimental asthma models in guinea pigs. These findings suggest a promising avenue for developing new asthma treatments .

Industrial Applications

Production of Specialty Chemicals

  • In industrial contexts, Benzamide, N-(3-aminopropyl)-4-nitro- is utilized as an intermediate in the production of specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into various formulations used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-aminopropyl)-4-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzamides:

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-[3-(2-amino-6-methyl-4-oxo-pyrimidin-5-yl)propyl]-4-nitrobenzamide (2954-19-0) 4-Nitro, aminopropyl-pyrimidinone C₁₅H₁₇N₅O₄ 331.33 Synthetic intermediate; pyrimidine-based drug research
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenethylamine C₁₇H₁₉NO₃ 285.34 Precursor in alkaloid synthesis
4-Chloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-isobutyl-3-nitrobenzamide (874787-74-3) 4-Chloro, 3-nitro, tetrahydrothiophenyl, isobutyl C₁₅H₂₀ClN₂O₅S 375.84 Potential enzyme/receptor targeting
Ispinesib (336113-53-2) 4-Methyl, quinazolinyl, aminopropyl C₃₀H₃₃ClN₄O₂ 529.06 Anticancer (kinesin inhibitor)
N-(3-aminopropyl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl, aminopropyl C₁₁H₁₃F₃N₂O 246.23 Fluorinated analog for solubility studies

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 4-nitro group in the target compound enhances electrophilicity compared to 4-methyl (Ispinesib) or 3,4-dimethoxy (Rip-B) groups, which are electron-donating. This makes the nitro-substituted compound more reactive in reduction or nucleophilic substitution reactions .
  • Trifluoromethyl () increases lipophilicity and metabolic stability, whereas chloro-nitro combinations () may enhance halogen bonding in protein interactions .

Biological Activity: Ispinesib’s quinazolinone moiety enables selective inhibition of kinesin spindle proteins, critical in cancer cell division .

Physicochemical Properties: The target compound’s LogP (predicted ~1.8–2.0) indicates moderate lipophilicity, comparable to simpler analogs like N-(3-aminopropyl)benzamide (LogP: 1.85) . Nitro groups generally reduce aqueous solubility, whereas methoxy or trifluoromethyl groups balance solubility and membrane permeability .

Biological Activity

Benzamide, N-(3-aminopropyl)-4-nitro- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzamide, N-(3-aminopropyl)-4-nitro- features a benzamide core with a nitro group at the para position and an aminopropyl substituent. Its molecular formula is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, and it has a molecular weight of 224.23 g/mol. The presence of both the nitro and amino groups is significant for its biological activity.

Antimicrobial Properties

Research has indicated that Benzamide, N-(3-aminopropyl)-4-nitro- exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of Benzamide, N-(3-aminopropyl)-4-nitro-

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties . Studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity in Leukemia Cells

A study evaluated the cytotoxic effects of Benzamide, N-(3-aminopropyl)-4-nitro- on leukemia KG-1 cells. The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
KG-1 (Leukemia)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

The biological activity of Benzamide, N-(3-aminopropyl)-4-nitro- is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction within biological systems to form reactive intermediates that may interact with DNA or proteins, leading to cellular damage or apoptosis .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives, including Benzamide, N-(3-aminopropyl)-4-nitro-. It was found that modifications to the nitro group significantly affect the compound's potency against various biological targets. For instance, compounds with additional functional groups showed enhanced activity against specific cancer types .

Q & A

Advanced Research Question

  • In vitro assays : Screen for antiproliferative activity using cell lines (e.g., MTT assay), noting IC50 values. Structural analogs with chloro or methyl substituents show enhanced activity due to increased lipophilicity .
  • Kinase inhibition : Test against kinesin enzymes via ATPase activity assays, as demonstrated for Ispinesib, where the aminopropyl-nitrobenzamide core contributes to binding affinity .
  • Metabolic stability : Use liver microsomes to assess nitro-to-amine reduction rates, critical for pharmacokinetic profiling .

How can computational modeling aid in designing N-(3-aminopropyl)-4-nitrobenzamide analogs for targeted applications?

Advanced Research Question

  • Docking studies : Model interactions with biological targets (e.g., kinesin ATP-binding pockets) to prioritize substituents improving binding energy.
  • QSAR analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with sorption capacity or bioactivity. For example, electron-withdrawing groups on the benzamide ring enhance metal ion binding in polymer resins .
  • DFT calculations : Predict redox potentials of the nitro group to guide prodrug design .

What are the challenges in reconciling contradictory data on the compound’s physicochemical properties?

Advanced Research Question
Discrepancies in solubility or stability data may arise from varying experimental conditions (e.g., pH, solvent polarity). For example:

  • Solubility : The nitro group reduces water solubility, but dimethyl sulfoxide (DMSO) is effective for in vitro studies.
  • Stability : Nitrobenzamides are generally stable under acidic conditions but may degrade in basic environments. Always validate stability via HPLC under intended experimental conditions .

How can researchers adapt sorption kinetic models to study N-(3-aminopropyl)-4-nitrobenzamide’s interaction with metal ions?

Advanced Research Question
The pseudo-first-order model is widely used for metal sorption kinetics. For Ag(I) recovery, plot ln(qe – qt) vs. t to determine rate constants. Trans-1,4-diaminocyclohexane-modified resins achieved 26.8 mg/g Ag(I) sorption with this model . Adjust parameters like pH and competing ions (Cu(II), Pb(II)) to optimize selectivity.

What safety protocols are recommended for handling N-(3-aminopropyl)-4-nitrobenzamide in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods due to potential nitro group toxicity.
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal.

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